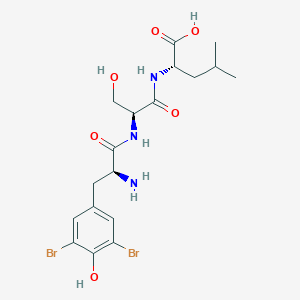![molecular formula C11H14O3S B14228790 2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane CAS No. 510773-88-3](/img/structure/B14228790.png)
2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further connected to a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane typically involves the reaction of benzenesulfinyl chloride with ethylene glycol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfoxide, which then undergoes cyclization to form the 1,3-dioxolane ring. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl chain can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(Benzenesulfonyl)ethyl]-1,3-dioxolane.
Reduction: Formation of 2-[2-(Benzenesulfanyl)ethyl]-1,3-dioxolane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Benzenesulfonyl)ethyl]-1,3-dioxolane
- 2-[2-(Benzenesulfanyl)ethyl]-1,3-dioxolane
- 2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxane
Uniqueness
2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfanyl analogs. The 1,3-dioxolane ring also provides stability and resistance to hydrolysis, making it a valuable compound in various applications.
Propiedades
Número CAS |
510773-88-3 |
|---|---|
Fórmula molecular |
C11H14O3S |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
2-[2-(benzenesulfinyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3S/c12-15(10-4-2-1-3-5-10)9-6-11-13-7-8-14-11/h1-5,11H,6-9H2 |
Clave InChI |
TVWYYAFAQLAEIY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)

![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
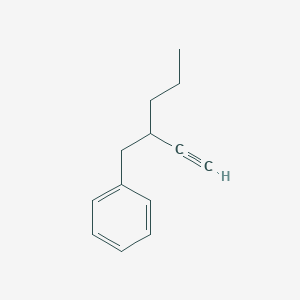
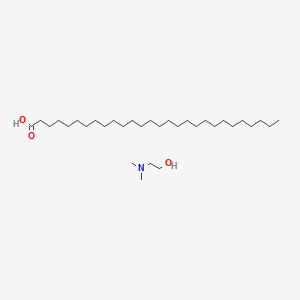
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
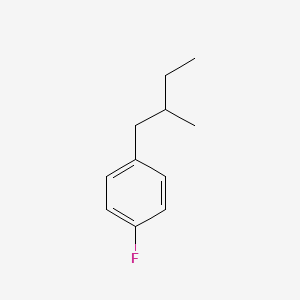
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
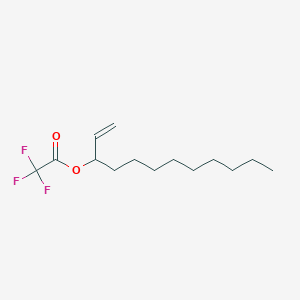
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
